Pterisolic acid E

Descripción general

Descripción

Synthesis Analysis

While the synthesis of pterisolic acid E specifically is not detailed, the total synthesis of closely related compounds, pteridic acids A and B, involves a convergent asymmetric synthesis. This process includes a diastereoselective ethyl ketone aldol reaction followed by an efficient spiroketalization, demonstrating the complex methodology required to synthesize these intricate molecules from simpler chemical precursors (Dias & Salles, 2009).

Molecular Structure Analysis

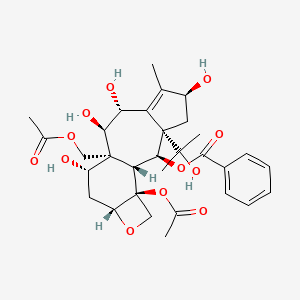

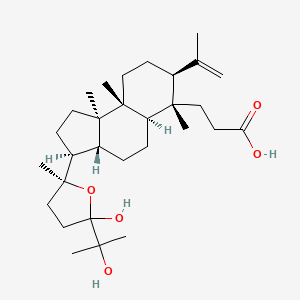

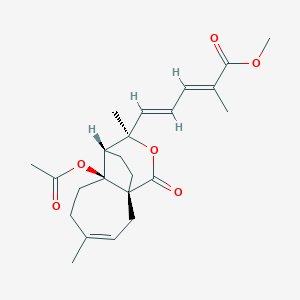

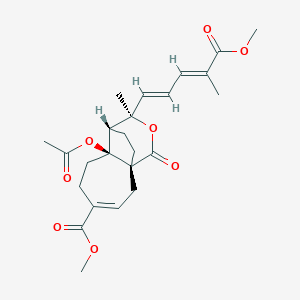

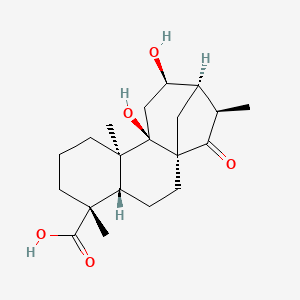

The structural elucidation of pterisolic acids A-F, including acid E, relies on comprehensive spectroscopic methods and X-ray diffraction analysis. These techniques allow for the determination of the molecule's framework and stereochemistry, essential for understanding its chemical behavior and interaction with biological systems (Wang et al., 2011).

Chemical Reactions and Properties

The reactivity of pterisolic acid E and related compounds can be inferred from studies on similar molecules, where the presence of functional groups such as hydroxyl, ketone, and carboxylic acid moieties plays a significant role in their chemical behavior. These functional groups are reactive sites for further chemical modifications, such as oxidation, reduction, and conjugation reactions, which can alter the compound's properties and potential applications.

Physical Properties Analysis

The physical properties of pterisolic acid E, including its solubility, melting point, and crystalline structure, are crucial for its application in chemical and pharmacological research. These characteristics are typically determined through spectroscopic studies and crystallography, providing insights into the compound's stability, solubility in various solvents, and suitability for formulation in different delivery systems.

Chemical Properties Analysis

Pterisolic acid E's chemical properties, such as acidity/basicity, reactivity with other chemical agents, and stability under various conditions, are fundamental for its manipulation in the laboratory and potential industrial applications. These properties are influenced by the molecule's functional groups and overall structure, dictating its reactivity and interactions with biological targets.

For detailed studies on pterisolic acids and related compounds, please refer to the cited sources for comprehensive insights into their synthesis, structure, and properties.

Aplicaciones Científicas De Investigación

Nrf2 Activation : Pterisolic acid B, a related compound, has been identified as an effective activator of the Nrf2 pathway, which is crucial for minimizing the side effects of chemotherapy. This activation occurs through the covalent modification of Cys171 of Keap1, inhibiting Nrf2 degradation (Dong et al., 2016).

New Derivatives Identification : Several new derivatives, including pterisolic acids A-F, have been isolated from Pteris semipinnata. These new ent-kauranoids were elucidated through spectroscopic studies and X-ray diffraction analysis, expanding the chemical understanding of pterisolic acid compounds (Wang et al., 2011).

Cytotoxicity and Apoptosis Induction : New hydroxylated ent-kauranoic acids, including pterisolic acid G and H, have been identified. These compounds exhibit cytotoxicity against various cancer cell lines, indicating their potential use in cancer therapy (Qiu et al., 2016).

Anticancer Properties of Related Compounds : Ursolic acid, another compound closely related to pterisolic acid, demonstrates significant anticancer effects. Its bioactivity includes anti-inflammatory, anticancer, antidiabetic, antioxidant, and antibacterial effects, although its clinical application is limited by bioavailability and solubility (Mlala et al., 2019).

Chemotherapeutic Synergism : Ursolic acid in combination with other chemotherapy agents, like paclitaxel, has shown synergistic effects in inhibiting the proliferation and inducing apoptosis in gastric cancer cells. This suggests a potential role for pterisolic acid derivatives in combination cancer therapy (Xu et al., 2017).

Propiedades

IUPAC Name |

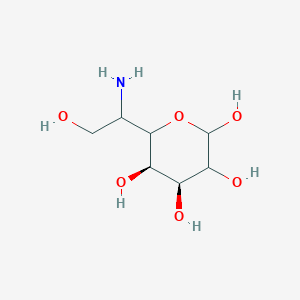

(1R,4S,5R,9R,10R,12R,13R,14R)-10,12-dihydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-11-12-9-19(15(11)22)8-5-14-17(2,16(23)24)6-4-7-18(14,3)20(19,25)10-13(12)21/h11-14,21,25H,4-10H2,1-3H3,(H,23,24)/t11-,12-,13-,14-,17-,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIVAPRKBMMUKE-NBVFGAQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3(C1=O)CCC4C(CCCC4(C3(CC2O)O)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2C[C@]3(C1=O)CC[C@@H]4[C@](CCC[C@]4([C@@]3(C[C@H]2O)O)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101216071 | |

| Record name | Kauran-18-oic acid, 9,12-dihydroxy-15-oxo-, (4α,12β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101216071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1401419-89-3 | |

| Record name | Kauran-18-oic acid, 9,12-dihydroxy-15-oxo-, (4α,12β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401419-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kauran-18-oic acid, 9,12-dihydroxy-15-oxo-, (4α,12β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101216071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.